REACTION_CXSMILES
|
C([O:3][C:4](=[O:35])[CH2:5][N:6]1[C:14]2[C:9](=[C:10]([O:15][CH2:16][CH2:17][C:18]3[C:19]([CH3:34])=[N:20][C:21]([C:24]4[CH:29]=[CH:28][C:27]([C:30]([F:33])([F:32])[F:31])=[CH:26][CH:25]=4)=[CH:22][CH:23]=3)[CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1)C.[Li+].[OH-]>>[CH3:34][C:19]1[C:18]([CH2:17][CH2:16][O:15][C:10]2[CH:11]=[CH:12][CH:13]=[C:14]3[C:9]=2[CH:8]=[CH:7][N:6]3[CH2:5][C:4]([OH:35])=[O:3])=[CH:23][CH:22]=[C:21]([C:24]2[CH:25]=[CH:26][C:27]([C:30]([F:32])([F:31])[F:33])=[CH:28][CH:29]=2)[N:20]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1C=CC2=C(C=CC=C12)OCCC=1C(=NC(=CC1)C1=CC=C(C=C1)C(F)(F)F)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC=C1CCOC1=C2C=CN(C2=CC=C1)CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |